BenchChemオンラインストアへようこそ!

N-Phenylisonicotinamide

Xanthine Oxidase Inhibition Scaffold Essentiality SAR

Confidently source the essential N-phenylisonicotinamide (CAS 3034-31-9) core scaffold for XO inhibitor SAR studies. Substitution with isonicotinamide or N-phenylnicotinamide (CAS 1752-96-1; mp 114–118°C) compromises activity due to geometric misalignment. Ensure correct isomer procurement with the provided melting point (170–172°C) as a rapid identity check. The widely offered ≥97% (HPLC) purity supports immediate, reproducible use in hit-to-lead optimization.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 3034-31-9
Cat. No. B188823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylisonicotinamide
CAS3034-31-9
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C12H10N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h1-9H,(H,14,15)
InChIKeyFCTZHFATVFONMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylisonicotinamide (CAS 3034-31-9) Procurement Baseline: Core Scaffold Identity and Physicochemical Profile


N-Phenylisonicotinamide (NPI; CAS 3034-31-9; C₁₂H₁₀N₂O; MW 198.22) is an organic amide formed by the condensation of isonicotinic acid with aniline, characterized by a pyridine-4-carboxamide core bearing an N-phenyl substituent . Physicochemical characterization reports a melting point of 170–172 °C and a predicted pKa of 11.85 ± 0.70, consistent with the weakly basic pyridine nitrogen . The compound is poorly soluble in water but soluble in common organic solvents, a property that influences its formulation and handling in laboratory settings .

Why Generic N-Phenylisonicotinamide Substitution with Unsubstituted or Isomeric Analogs Fails in Xanthine Oxidase Inhibitor Research


The N-phenylisonicotinamide scaffold constitutes a critical pharmacophore for a distinct class of xanthine oxidase (XO) inhibitors, and substitution with the unsubstituted parent isonicotinamide or the regioisomeric N-phenylnicotinamide is not functionally equivalent. SAR studies demonstrate that the N-phenylisonicotinamide core provides essential π-stacking and hydrophobic interactions within the XO active site that are absent in isonicotinamide (which lacks the N-aryl group) and are geometrically misaligned in N-phenylnicotinamide due to the 3-pyridinecarboxamide regioisomerism [1]. Consequently, generic replacement undermines the molecular recognition events that define this inhibitor series, necessitating procurement of the specific CAS 3034-31-9 scaffold for hit-to-lead optimization and structure-activity relationship (SAR) expansion [1].

Quantitative Evidence Guide: N-Phenylisonicotinamide (CAS 3034-31-9) Differentiation Metrics vs. Comparator Scaffolds


Scaffold Essentiality: N-Phenylisonicotinamide Core is Irreplaceable for Xanthine Oxidase Inhibitor Potency in this Chemical Series

The N-phenylisonicotinamide core is not merely a synthetic intermediate but a pharmacologically essential scaffold. SAR analysis confirms that modifications to alternative cores (e.g., isonicotinamide, N-phenylnicotinamide) fail to reproduce the XO inhibitory activity observed with the N-phenylisonicotinamide series. The maintenance of the N-phenylisonicotinamide scaffold was deemed essential for activity, with the most potent derivative (compound 1) derived from this core achieving an IC₅₀ of 0.312 μM against XO [1].

Xanthine Oxidase Inhibition Scaffold Essentiality SAR

Scaffold Optimization Potential: 10-Fold Potency Gain Achieved via Rational Design on N-Phenylisonicotinamide Core

The N-phenylisonicotinamide scaffold serves as a versatile starting point for potency optimization. Structure-based drug design efforts on this core successfully identified derivative 2s with an IC₅₀ of 0.031 μM, representing a 10-fold improvement over the initial lead compound 1 (IC₅₀ = 0.312 μM) [1]. This optimized potency approaches that of the clinical XO inhibitor topiroxostat (IC₅₀ = 0.021 μM) [1]. The unsubstituted isonicotinamide core lacks the aryl substitution sites necessary for such optimization and cannot achieve comparable potency gains .

Xanthine Oxidase Inhibition Scaffold Optimization Structure-Based Drug Design

Structural Differentiation: N-Phenylisonicotinamide vs. N-Phenylnicotinamide (Regioisomer) Procurement Distinction

N-Phenylisonicotinamide (CAS 3034-31-9) is the 4-pyridinecarboxamide isomer, structurally distinct from N-phenylnicotinamide (CAS 1752-96-1; 3-pyridinecarboxamide). The two regioisomers exhibit different melting points: N-phenylisonicotinamide melts at 170–172 °C , whereas N-phenylnicotinamide melts at 114–118 °C [1]. The isonicotinamide derivative also displays a distinct predicted pKa (11.85 ± 0.70) compared to the nicotinamide analog, reflecting the electronic differences between the 4-pyridyl and 3-pyridyl substitution patterns. These regioisomers are not interchangeable in biological assays due to differing hydrogen-bonding geometries and π-stacking orientations with target proteins [2].

Structural Isomerism Procurement Specification Chemical Identity

Procurement-Grade Purity Benchmarking: N-Phenylisonicotinamide Commercial Availability at >97% Purity

Commercial procurement of N-Phenylisonicotinamide (CAS 3034-31-9) is routinely available at a specified purity of >97.0% (HPLC) . This purity level is sufficient for use as a synthetic building block in medicinal chemistry optimization campaigns and for direct biological testing without additional purification steps. While the unsubstituted isonicotinamide (CAS 1453-82-3) is also commercially available, it lacks the N-aryl functionality required for XO inhibitor scaffold activity, rendering purity comparisons moot for target applications .

Purity Specification Procurement Quality Control

Recommended Research and Procurement Scenarios for N-Phenylisonicotinamide (CAS 3034-31-9) Based on Validated Differentiation Evidence


Medicinal Chemistry: Hit-to-Lead Optimization of Xanthine Oxidase Inhibitors

Procure N-Phenylisonicotinamide (CAS 3034-31-9) as the core scaffold for structure-based drug design programs targeting xanthine oxidase. This scaffold has demonstrated a 10-fold potency optimization trajectory (from IC₅₀ = 0.312 μM to 0.031 μM) and is essential for achieving activity within this chemical series [1]. Use of isonicotinamide or N-phenylnicotinamide regioisomers is not appropriate for this application as they lack the requisite pharmacophoric features [1].

SAR Expansion: Systematic Derivatization of the N-Phenylisonicotinamide Core

Utilize N-Phenylisonicotinamide as a versatile starting material for synthesizing derivative libraries aimed at exploring substituent effects on XO inhibitory activity. The scaffold's established SAR and essential role in XO inhibition [1] make it a validated foundation for generating novel intellectual property and advancing lead compounds toward clinical candidate selection.

Quality Control and Identity Verification in Chemical Procurement

Employ the distinct melting point of N-Phenylisonicotinamide (170–172 °C) as a rapid identity verification check to distinguish the desired 4-pyridinecarboxamide isomer (CAS 3034-31-9) from the commonly confused regioisomer N-phenylnicotinamide (CAS 1752-96-1; mp 114–118 °C) [2]. This mitigates the risk of experimental failure due to incorrect isomer procurement.

Academic and Industrial Research Requiring Reproducible Synthetic Building Blocks

Source N-Phenylisonicotinamide at the commercially standard purity of >97.0% (HPLC) to ensure batch-to-batch consistency in synthetic transformations and biological assays. This purity specification is adequate for direct use in most research applications, minimizing the need for additional purification and supporting reproducible experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Phenylisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.